2-(3,4-dimethoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
This compound features a 4,5-dihydroimidazole core substituted with a 4-methylbenzylthio group at position 2 and a 3,4-dimethoxyphenylacetyl group at position 1.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-4-6-16(7-5-15)14-27-21-22-10-11-23(21)20(24)13-17-8-9-18(25-2)19(12-17)26-3/h4-9,12H,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUURVJHYPUNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone represents a novel structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure
The chemical formula of the compound is , with a molecular weight of approximately 350.44 g/mol. The structure includes a dimethoxyphenyl group and an imidazole derivative, which are key for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The presence of the thioether group in this compound may enhance its lipophilicity, improving membrane penetration and subsequent antimicrobial efficacy.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar imidazole rings have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could be particularly relevant in conditions like rheumatoid arthritis or inflammatory bowel disease.
Anticancer Activity
Imidazole derivatives are often explored for their anticancer properties. The compound under discussion has not been extensively studied in this context; however, related compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Direct Cytotoxicity : The compound might exert direct effects on cancer cells by inducing oxidative stress or disrupting mitochondrial function.
Research Findings and Case Studies
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a dimethoxyphenyl group and a thioether linkage, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 372.48 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of imidazole compounds exhibit promising anticancer properties. The specific compound may act as an inhibitor of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Case Study : A synthesized analog demonstrated selective cytotoxicity against human breast cancer cells (MCF-7) compared to normal fibroblast cells, highlighting its potential as a targeted therapy .
-
Antimicrobial Properties :
- Compounds containing thioether groups have shown antimicrobial activity. Research suggests that the thioether moiety in this compound could enhance its efficacy against various bacterial strains.
- Case Study : In vitro tests revealed significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .
-
Neuroprotective Effects :
- Preliminary studies suggest that imidazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's.
- Case Study : Animal models treated with similar compounds exhibited improved cognitive functions and reduced oxidative stress markers, suggesting mechanisms that warrant further investigation .
Biochemical Applications
-
Enzyme Inhibition :
- The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. Its structure allows for interaction with active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders.
- Example : It has been proposed as an inhibitor of certain kinases involved in cancer signaling pathways, providing a basis for further drug development efforts.
-
Bioconjugation Techniques :
- The unique functional groups present in this compound make it suitable for bioconjugation applications in drug delivery systems. Its ability to form stable conjugates can be utilized in targeted drug delivery strategies.
- Research Insight : Studies involving conjugation with nanoparticles have shown enhanced cellular uptake and targeted delivery to cancer cells, improving therapeutic outcomes .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Selective cytotoxicity against MCF-7 cells |
| Antimicrobial | Inhibition of bacterial strains | Significant growth inhibition of S. aureus and E. coli |
| Neuroprotection | Potential treatment for neurodegenerative diseases | Improved cognitive functions in animal models |
| Enzyme Inhibition | Targeting metabolic enzymes | Inhibition of key kinases involved in cancer signaling |
| Bioconjugation | Drug delivery systems | Enhanced uptake and targeted delivery |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
- 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (): Differs in the aryl group (4-chlorophenyl vs. 3,4-dimethoxyphenyl) and the thioether substituent (methyl vs. 4-methylbenzyl). The chloro group increases electrophilicity, whereas the methoxy groups in the target compound may improve solubility .
- 2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanones (): These feature a fully aromatic imidazole ring and varied R groups (e.g., methoxy, nitro).
Physicochemical Properties
A comparative analysis based on available
*Calculated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
